molecular formula C6H5ClN2O3 B12968087 3-Chloro-5-methoxy-2-nitropyridine

3-Chloro-5-methoxy-2-nitropyridine

Cat. No.: B12968087
M. Wt: 188.57 g/mol
InChI Key: FWVCEFUJVKIQFD-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-2-nitropyridine is an organic compound with the molecular formula C6H5ClN2O3 It is a derivative of pyridine, characterized by the presence of chloro, methoxy, and nitro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxy-2-nitropyridine typically involves the nitration of 3-chloro-2-methoxypyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of by-products .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-methoxy-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-5-methoxy-2-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • 3-Chloro-2-methoxy-5-nitropyridine
  • 2-Chloro-3-methyl-5-nitropyridine
  • 3-Chloro-2-nitropyridine

Comparison: 3-Chloro-5-methoxy-2-nitropyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

3-chloro-5-methoxy-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-4-2-5(7)6(8-3-4)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVCEFUJVKIQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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